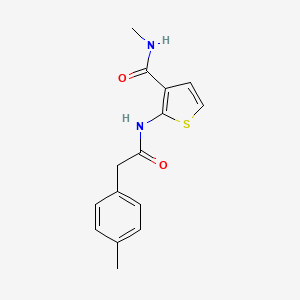
N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37. It belongs to the class of thiophene-based analogs, which are a very important class of heterocyclic compounds showing interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs are synthesized by heterocyclization of various substrates . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C15H16N2O2S. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position .Chemical Reactions Analysis
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide has been utilized in the synthesis and characterization of various chemical compounds. For example, a study by Vasu et al. (2004) describes the synthesis and crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, characterized by X-ray diffraction methods (Vasu et al., 2004).
Chemical Reactions and Synthesis of Derivatives
- The compound has also been involved in various chemical reactions leading to the synthesis of other derivatives. Stauss et al. (1972) reported on the 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide, producing derivatives of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid (Stauss et al., 1972).
Polymer Research
- In polymer science, this compound-related compounds have been used to synthesize and characterize aromatic–aliphatic polyamides, as detailed by Ubale et al. (2001). These polyamides exhibit desirable properties such as solubility in polar solvents and high thermal stability (Ubale et al., 2001).
Fluorescence and Optical Properties
- A study by Bogza et al. (2018) explored the optical properties of 2-functionally substituted thieno[3,2-c]quinolines, derivatives related to this compound. These compounds displayed moderate to high fluorescence quantum yields, suggesting potential applications in areas such as invisible ink dyes (Bogza et al., 2018).
Anticancer Activity
- Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives. These compounds showed promising in vitro cytotoxicity against several cell lines, highlighting their potential in anticancer research (Atta & Abdel‐Latif, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-[[2-(4-methylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-3-5-11(6-4-10)9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQORFNGGIANCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
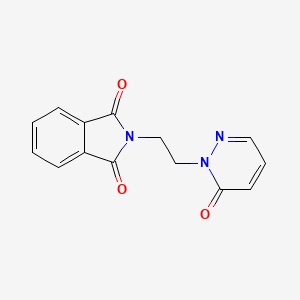
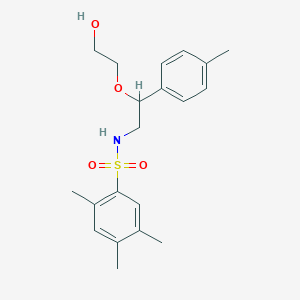



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)
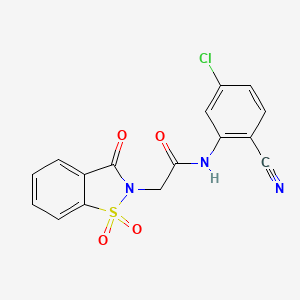
![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)



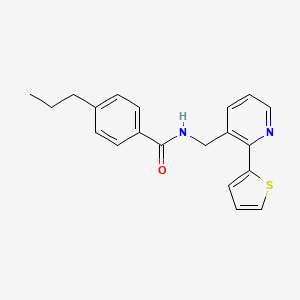
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)
